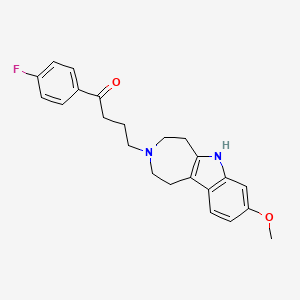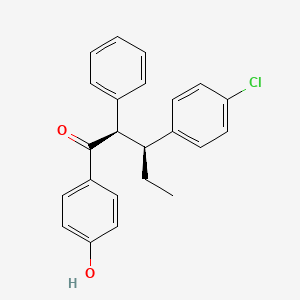
1,5,5-Trichlorohex-2-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5,5-Trichlorohex-2-ene is an organic compound with the molecular formula C6H9Cl3 It is a chlorinated derivative of hexene, characterized by the presence of three chlorine atoms attached to the carbon chain
Preparation Methods
The synthesis of 1,5,5-Trichlorohex-2-ene typically involves the chlorination of hexene. One common method includes the addition of chlorine gas to hex-2-ene under controlled conditions. The reaction is carried out in the presence of a catalyst, such as iron(III) chloride, to facilitate the chlorination process. The reaction conditions, including temperature and pressure, are carefully monitored to ensure the selective formation of this compound.
Industrial production methods may involve continuous flow reactors where hex-2-ene and chlorine gas are introduced in a controlled manner to achieve high yields and purity. The use of advanced separation techniques, such as distillation, helps in isolating the desired product from the reaction mixture.
Chemical Reactions Analysis
1,5,5-Trichlorohex-2-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding chlorinated carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of less chlorinated derivatives.
Substitution: Nucleophilic substitution reactions are common, where chlorine atoms are replaced by other nucleophiles like hydroxide ions, amines, or thiols. These reactions typically require specific conditions, such as the presence of a base or an acid catalyst.
The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation may yield chlorinated carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
1,5,5-Trichlorohex-2-ene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex chlorinated compounds.
Biology: Research studies may explore its potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: The compound’s derivatives could be investigated for their pharmacological properties, including potential antimicrobial or anticancer activities.
Industry: It finds applications in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism by which 1,5,5-Trichlorohex-2-ene exerts its effects involves interactions with molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to specific biochemical responses. The exact molecular targets and pathways can vary depending on the context of its application, such as its use in medicinal chemistry or as a chemical reagent.
Comparison with Similar Compounds
1,5,5-Trichlorohex-2-ene can be compared with other chlorinated alkenes, such as 1,2-dichloroethene and 1,1,2-trichloroethane. These compounds share similarities in their chlorination patterns but differ in their chemical reactivity and applications. For example, 1,2-dichloroethene is commonly used as a solvent, while 1,1,2-trichloroethane is used in the production of vinyl chloride.
The uniqueness of this compound lies in its specific chlorination pattern, which imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique chemical properties, coupled with its ability to undergo diverse reactions, make it a valuable asset in organic synthesis, medicinal chemistry, and materials science. Further research into its applications and mechanisms of action will continue to uncover new possibilities for this intriguing compound.
Properties
CAS No. |
34931-19-6 |
|---|---|
Molecular Formula |
C6H9Cl3 |
Molecular Weight |
187.5 g/mol |
IUPAC Name |
1,5,5-trichlorohex-2-ene |
InChI |
InChI=1S/C6H9Cl3/c1-6(8,9)4-2-3-5-7/h2-3H,4-5H2,1H3 |
InChI Key |
BDMQCCQSZVGWEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC=CCCl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


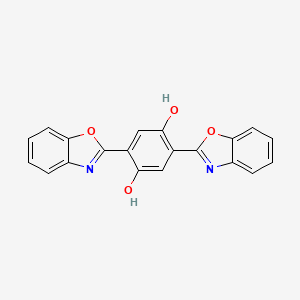

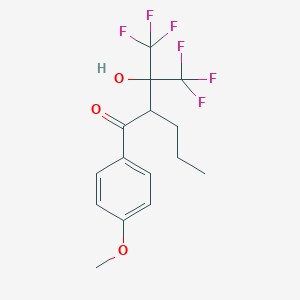

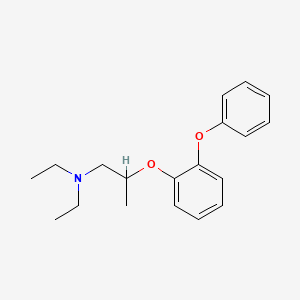
![3-oxapentacyclo[10.7.0.02,4.06,11.015,19]nonadeca-1,4,6,8,10,12,14,16,18-nonaene](/img/structure/B14693263.png)
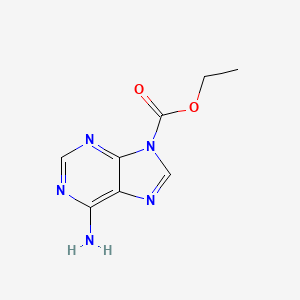
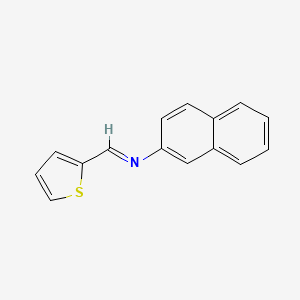

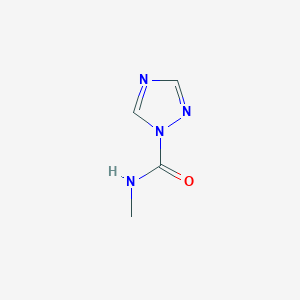
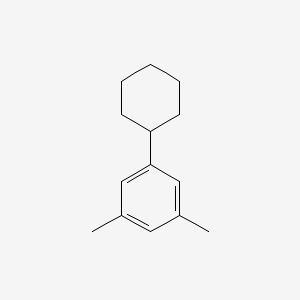
![ethyl (2E)-cyano[2-(3-nitrophenyl)hydrazinylidene]ethanoate](/img/structure/B14693296.png)
